Fmoc-Glu(OSu)-OtBu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

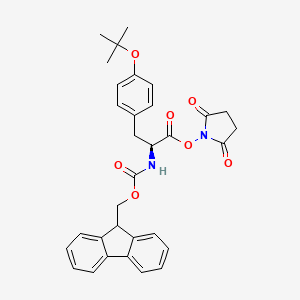

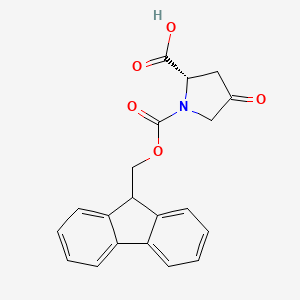

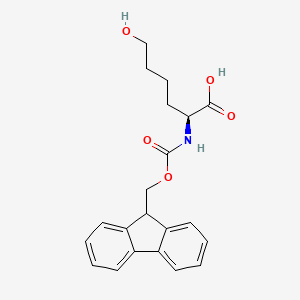

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, is a useful research compound. Its molecular formula is C28H30N2O8 and its molecular weight is 522.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

機能性材料の作製

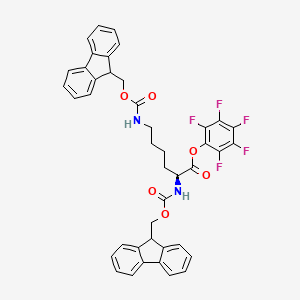

Fmoc-Glu(OSu)-OtBuを含むFmoc修飾アミノ酸は、機能性材料の作製のための生体模倣型ビルディングブロックとして使用されます {svg_1}. Fmoc部分の固有の疎水性と芳香族性は、ビルディングブロックの会合を促進し、さまざまな材料の生成に最適です。

細胞培養

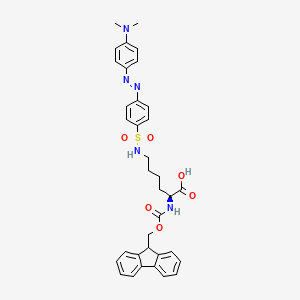

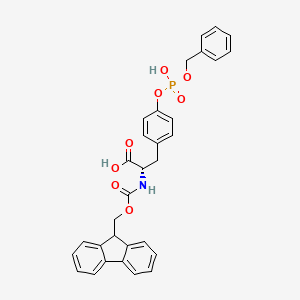

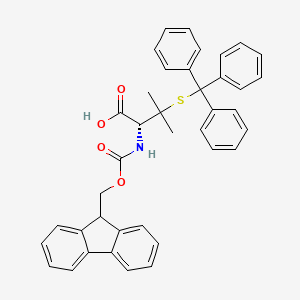

Fmoc修飾アミノ酸は細胞培養に使用されてきました {svg_2}. 生体適合性とナノ構造を形成する能力により、細胞の成長と発達を促進する環境を作り出すのに適しています。

バイオテンプレート

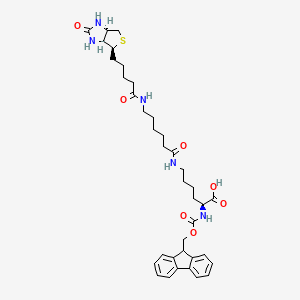

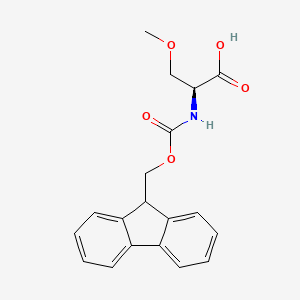

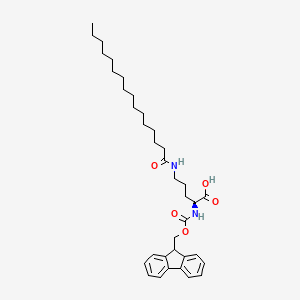

バイオテンプレートは、Fmoc修飾アミノ酸の別の用途です {svg_3}. これらの化合物は、金属やポリマーなどの他の材料の合成のテンプレートとして機能する構造に自己集合できます。

光学用途

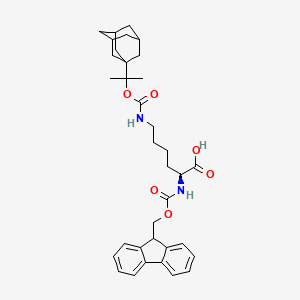

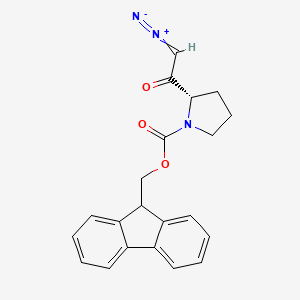

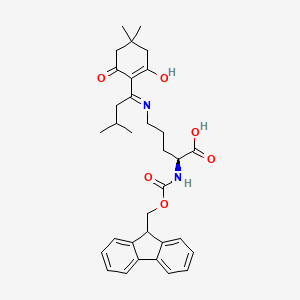

Fmoc修飾アミノ酸の自己集合構造は、独特の光学特性を持っています {svg_4}. これらの特性は、センサーや光の操作のためのデバイスの開発など、さまざまな光学用途で活用できます。

薬物送達

Fmoc修飾アミノ酸は、薬物送達における使用が検討されています {svg_5}. ナノ構造を形成する能力は、薬物をカプセル化して体内の特定の場所に送達するために使用できます。

触媒用途

Fmoc修飾アミノ酸によって形成された構造は、触媒特性を持つこともできます {svg_6}. これらは、さまざまな化学反応を触媒するために使用でき、効率や選択性を向上させる可能性があります。

治療用途

Fmoc修飾アミノ酸は、潜在的な治療用途を持っています {svg_7}. たとえば、自己集合構造は、生物学的標的に相互作用するために使用でき、さまざまな疾患に対する新しい治療法につながる可能性があります。

抗生物質特性

Fmoc修飾アミノ酸の中には、抗生物質特性を持つことがわかっています {svg_8}. これにより、これらの化合物を新しい抗生物質の開発に使用できる可能性が開かれます。

作用機序

Target of Action

Fmoc-Glu(OSu)-OtBu, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate or N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The compound acts as a protective group for the amino acids involved in peptide synthesis . It protects the amino group of an amino acid during the formation of the peptide bond, a process that requires the activation of the carboxyl group of one amino acid and the amino group of another . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key feature in its mode of action .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal is monitored spectrophotometrically, thanks to the fluorenyl group’s strong absorbance in the ultraviolet region .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This contributes to the synthesis of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

生化学分析

Biochemical Properties

The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group

Molecular Mechanism

The molecular mechanism of action of the compound involves its role in peptide bond formation. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

Fmoc-protected amino acids are known for their stability and efficiency in peptide synthesis .

Metabolic Pathways

Fmoc-protected amino acids are known to be involved in peptide synthesis .

Subcellular Localization

Fmoc-protected amino acids are known to be involved in peptide synthesis, which primarily occurs in the cytoplasm of the cell .

特性

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOCLGOABQUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677762 |

Source

|

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-38-2 |

Source

|

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。